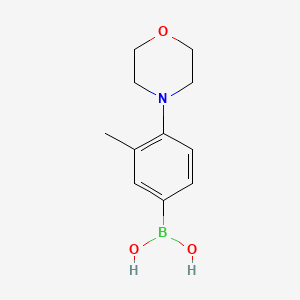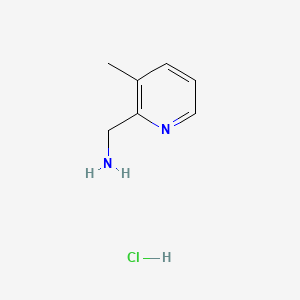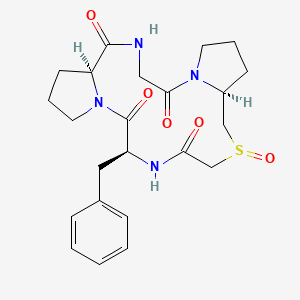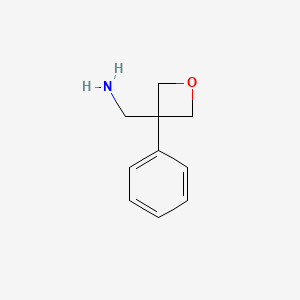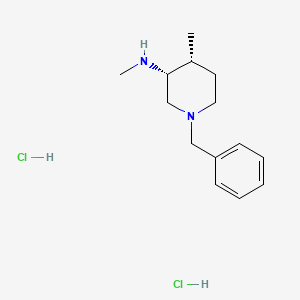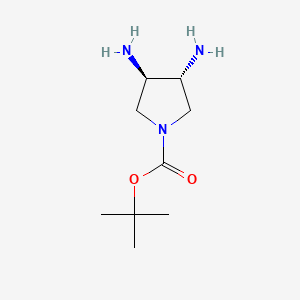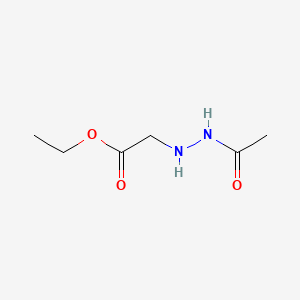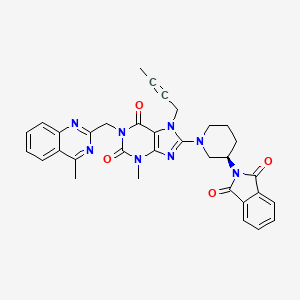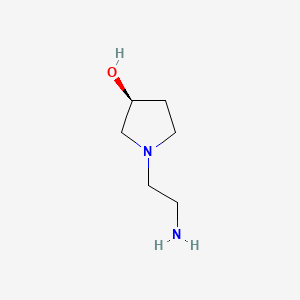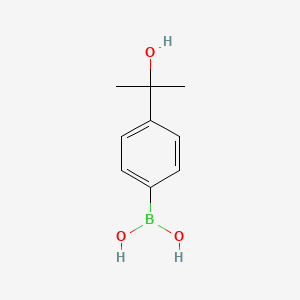
AMYLOID BETA-PROTEIN (1-38)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid beta-protein (1-38) is a peptide derived from the amyloid precursor protein through proteolytic processing by beta- and gamma-secretases. This peptide is one of the several amyloid beta variants implicated in the pathogenesis of Alzheimer’s disease. Amyloid beta-protein (1-38) is known for its role in forming amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease .
作用机制
Target of Action
The primary targets of AMYLOID BETA-PROTEIN (1-38) are neuronal receptors in the brain . These receptors include subtypes of acetylcholine and glutamatergic receptors, as well as insulin, amylin, and receptors for advanced glycation end products . The protein plays a significant role in Alzheimer’s disease (AD) pathogenesis, with its neurotoxic soluble oligomers accumulating in the brains of patients .
Mode of Action
AMYLOID BETA-PROTEIN (1-38) interacts with its targets, leading to various changes. It is believed that certain misfolded oligomers of the protein can induce other AMYLOID BETA-PROTEIN (1-38) molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection . This interaction is toxic to nerve cells . At physiological levels, the protein enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus .
Biochemical Pathways
AMYLOID BETA-PROTEIN (1-38) is generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases . The protein can aggregate to form flexible soluble oligomers, which may exist in several forms . The protein’s overproduction or perturbation clearance can trigger the progression of Alzheimer’s Disease (AD) via accumulation and aggregation .
Pharmacokinetics
The pharmacokinetics of AMYLOID BETA-PROTEIN (1-38) involves its production, distribution, and clearance. The protein is produced by the sequential activity of β- and γ-secretase on the amyloid precursor protein (APP) . The clearance of the protein is mediated by proteolytic enzymes and the lysosome degradation system . The protein’s bioavailability in the brain is influenced by its ability to cross the blood-brain barrier .
Result of Action
The action of AMYLOID BETA-PROTEIN (1-38) results in various molecular and cellular effects. The protein’s accumulation is considered the distinct morphological hallmark of early onset of AD . It is also proposed to be an activator to induce the sequential lesion events induced by the aggregation of P-Tau . At high levels, the protein can cause cognitive impairment and Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of AMYLOID BETA-PROTEIN (1-38) are influenced by various environmental factors. For instance, the protein’s action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors . Prolonged exposure is associated with tolerance leading to reduced effects of the protein . The protein’s action can also be influenced by factors such as aging .
生化分析
Biochemical Properties
Amyloid Beta-Protein (1-38) interacts with various enzymes, proteins, and other biomolecules. It is generated from amyloid precursor protein through sequential cleavage of β- and γ-secretases . The peptide behaves as a typical transmembrane helix in a lipidic environment, forming fibrillar aggregates, which suggests a direct mechanism of neurotoxicity .
Cellular Effects
Amyloid Beta-Protein (1-38) has significant effects on various types of cells and cellular processes. Studies show that it affects memory by regulating synaptic vesicle dynamics and synaptic plasticity with physiological levels increasing recycling and supraphysiological levels decreasing recycling . Aβ expression in young adult animals caused a robust, proteome-wide increase in the total amount of insoluble protein, impacting a wide array of essential functions .
Molecular Mechanism
The molecular mechanism of Amyloid Beta-Protein (1-38) involves its interactions with biomolecules and changes in gene expression. A recent study discovered that the extension domain of secreted amyloid-β precursor protein (sAPP) can bind to the intrinsically disordered sushi 1 domain of the γ-aminobutyric acid type B receptor subunit 1a (GABABR1a) and modulate its synaptic transmission .
Temporal Effects in Laboratory Settings
Over time, the effects of Amyloid Beta-Protein (1-38) change in laboratory settings. Lower plasma Aβ levels were associated with risk of dementia and incident AD. Moreover, lower plasma Aβ 1–42 levels were related to smaller hippocampal volume .
Dosage Effects in Animal Models
The effects of Amyloid Beta-Protein (1-38) vary with different dosages in animal models. Aβ expression in young adult animals caused a robust, proteome-wide increase in the total amount of insoluble protein, impacting a wide array of essential functions .
Metabolic Pathways
Amyloid Beta-Protein (1-38) is involved in several metabolic pathways. It is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .
Transport and Distribution
Amyloid Beta-Protein (1-38) is transported and distributed within cells and tissues. It remains underexplored how Amyloid Beta-Protein (1-38) is transported and distributed within cells and tissues .
Subcellular Localization
Under normal conditions, Aβ was found in the small cytoplasmic granules in both neurites and perikarya .
准备方法
Synthetic Routes and Reaction Conditions
Amyloid beta-protein (1-38) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of amyloid beta-protein (1-38) involves large-scale SPPS, followed by purification using HPLC. The process is automated to ensure high yield and purity. The peptide is then lyophilized to obtain a stable powder form suitable for storage and further use .
化学反应分析
Types of Reactions
Amyloid beta-protein (1-38) undergoes several types of chemical reactions, including:
Aggregation: The peptide can self-assemble into fibrillar aggregates through autocatalytic secondary nucleation reactions
Proteolytic Cleavage: Enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and gamma-secretase cleave the peptide into shorter fragments.
Common Reagents and Conditions
Aggregation: This process typically occurs under physiological conditions, such as in the presence of metal ions and at neutral pH
Proteolytic Cleavage: Proteases like BACE1 and gamma-secretase are used under specific buffer conditions to achieve cleavage.
Major Products Formed
科学研究应用
Amyloid beta-protein (1-38) has several scientific research applications:
Chemistry: Used in studies of peptide aggregation and fibril formation.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: A key target in Alzheimer’s disease research, used to develop diagnostic tools and therapeutic agents .
Industry: Employed in the development of assays and screening methods for drug discovery.
相似化合物的比较
Amyloid beta-protein (1-38) is one of several amyloid beta variants, including amyloid beta-protein (1-40) and amyloid beta-protein (1-42). These variants differ in their aggregation properties and neurotoxicity:
Amyloid beta-protein (1-40): More abundant but less prone to aggregation compared to amyloid beta-protein (1-42)
Amyloid beta-protein (1-42): Highly prone to aggregation and more neurotoxic
Amyloid beta-protein (1-37): and Amyloid beta-protein (1-39) : Less studied but also involved in aggregation processes
Amyloid beta-protein (1-38) is unique in its specific aggregation kinetics and interactions with other amyloid beta variants, making it a valuable target for research and therapeutic development .
属性
CAS 编号 |
131438-74-9 |
|---|---|
分子式 |
C184H277N51O56S |
分子量 |
4131.601 |
InChI |
InChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1 |
InChI 键 |
NFHQEWIPLRTETB-CGARZLESSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
Q1: What is the significance of the pretreatment method described in the research paper for the study of Amyloid Beta-Protein (1-38)?
A1: The research paper highlights a significant challenge in analyzing Amyloid Beta-Protein (1-38) in biological samples like plasma: its interaction with abundant plasma polypeptides, particularly albumin. These interactions can interfere with accurate quantification. [] The researchers discovered that acetic acid, in the presence of an organic solvent, can effectively dissolve these interfering plasma polypeptides. [] This discovery led to the development of a simple yet powerful pretreatment method using ultrafiltration. By applying this method, researchers achieved significantly higher recovery rates for Amyloid Beta-Protein (1-38), along with other fragments (1-40, 1-42, and 1-43), from mouse plasma samples. [] This improved recovery enables more accurate and sensitive quantification of these peptides, crucial for studying their roles in conditions like Alzheimer's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



